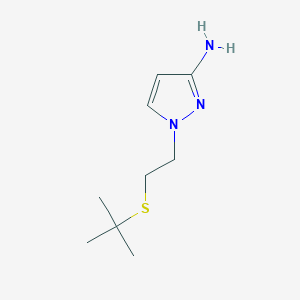
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrCl2N It is a derivative of acetonitrile, where the acetonitrile group is attached to a phenyl ring substituted with bromine and chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile typically involves the reaction of 4-bromo-2,6-dichlorobenzyl chloride with sodium cyanide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Bromo-2,6-dichlorobenzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chlorine atoms can be substituted by nucleophiles.
Oxidation: The acetonitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted phenylacetonitriles.
Oxidation: 2-(4-Bromo-2,6-dichlorophenyl)acetic acid.
Reduction: 2-(4-Bromo-2,6-dichlorophenyl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-2,6-dichlorophenyl)acetonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Bromophenyl)acetonitrile
- 2-(4-Chlorophenyl)acetonitrile
- 2-(4-Fluorophenyl)acetonitrile
Uniqueness
2-(4-Bromo-2,6-dichlorophenyl)acetonitrile is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. This combination can significantly influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C8H4BrCl2N |
|---|---|
Molekulargewicht |
264.93 g/mol |
IUPAC-Name |
2-(4-bromo-2,6-dichlorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrCl2N/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
InChI-Schlüssel |
HVUHKUNGQXCSGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)CC#N)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




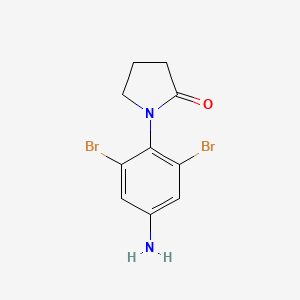


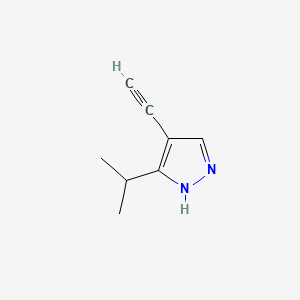
amine](/img/structure/B13473061.png)
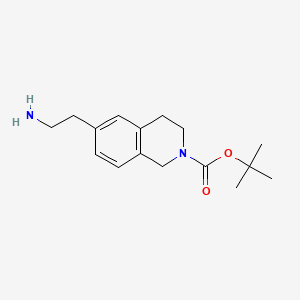
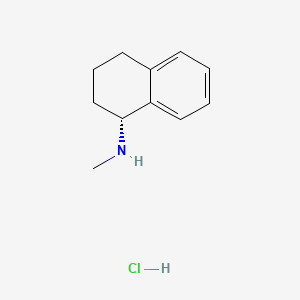


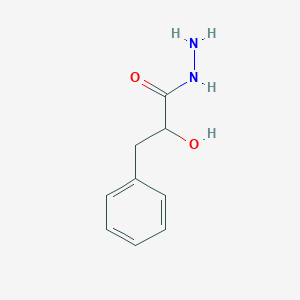
![4-[2-(Propan-2-yloxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B13473092.png)
